Bisindolylmaleimide XI Hydrochloride-d6

Quantitative Bioanalysis Pharmacokinetics LC-MS/MS

Secure your supply of Bisindolylmaleimide XI Hydrochloride-d6, the essential deuterated internal standard for precise LC-MS/MS quantitation of the potent, orally active PKC inhibitor Ro 32-0432. With a +6 Da mass shift, it ensures chromatographic co-elution and distinct mass detection, delivering the quantitative accuracy unlabeled analogs cannot. Validate pharmacokinetic profiles and metabolic stability in ADME and bioequivalence studies. Strictly for R&D and analytical workflow support.

Molecular Formula C28H29ClN4O2
Molecular Weight 495.0 g/mol
Cat. No. B12428146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBisindolylmaleimide XI Hydrochloride-d6
Molecular FormulaC28H29ClN4O2
Molecular Weight495.0 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN(C)C.Cl
InChIInChI=1S/C28H28N4O2.ClH/c1-30(2)15-17-12-13-32-22-11-7-5-9-19(22)24(23(32)14-17)26-25(27(33)29-28(26)34)20-16-31(3)21-10-6-4-8-18(20)21;/h4-11,16-17H,12-15H2,1-3H3,(H,29,33,34);1H/i1D3,2D3;
InChIKeyHSPRASOZRZDELU-TXHXQZCNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bisindolylmaleimide XI Hydrochloride-d6: A Stable Isotope-Labeled PKC Inhibitor for Quantitative Bioanalysis and Metabolic Studies


Bisindolylmaleimide XI Hydrochloride-d6 (Ro 32-0432-d6) is a deuterium-labeled analog of the potent, orally active protein kinase C (PKC) inhibitor Bisindolylmaleimide XI (Ro 32-0432). It serves as an internal standard for quantitative mass spectrometry-based assays and enables investigation of the parent compound's pharmacokinetic and metabolic profiles [1]. The parent compound exhibits nanomolar inhibitory potency against classical PKC isoforms (PKCα, βI, βII, γ) and the novel isoform PKCε [2], with the deuterated form retaining identical biochemical activity [3].

Why Bisindolylmaleimide XI Hydrochloride-d6 Is Not Interchangeable with Other PKC Inhibitors or Non-Deuterated Analogs


Generic substitution among bisindolylmaleimide-based PKC inhibitors is precluded by substantial differences in isoform selectivity profiles, off-target kinase engagement, and pharmacokinetic properties. The deuterium labeling of Bisindolylmaleimide XI Hydrochloride-d6 introduces a distinct mass shift (+6 Da) essential for its role as an internal standard in LC-MS/MS workflows, a function that non-deuterated analogs cannot fulfill [1]. Furthermore, the parent compound, Bisindolylmaleimide XI, possesses a unique combination of oral bioavailability and a defined PKC isoform inhibition pattern that differs from closely related compounds like Bisindolylmaleimide I, IX, and X in terms of potency against specific isoforms and additional targets such as GRK-5 . Therefore, substituting this labeled standard with an unlabeled compound compromises quantitative accuracy, while substituting the parent compound with another bisindolylmaleimide yields different pharmacological outcomes.

Quantitative Differentiation of Bisindolylmaleimide XI Hydrochloride-d6: Evidence for Scientific Selection


Deuterium Labeling Enables Absolute Quantitation in Pharmacokinetic Studies

Bisindolylmaleimide XI Hydrochloride-d6 incorporates six deuterium atoms, increasing its molecular mass from 489.01 g/mol (non-deuterated) to 495.05 g/mol. This mass difference allows it to function as an ideal internal standard for the precise quantitation of the parent drug, Bisindolylmaleimide XI, in biological matrices using LC-MS/MS . Non-deuterated analogs cannot serve this purpose due to co-elution and identical mass, making the deuterated form essential for generating accurate pharmacokinetic data.

Quantitative Bioanalysis Pharmacokinetics LC-MS/MS

Distinct PKC Isoform Selectivity Profile Compared to Bisindolylmaleimide I and IX

Bisindolylmaleimide XI (parent compound) exhibits a unique selectivity profile across PKC isoforms. It demonstrates highest potency for PKCα (IC50 = 9 nM) and is 4-fold selective for PKCβI (IC50 = 28 nM) over PKCε (IC50 = 108 nM) . In contrast, Bisindolylmaleimide I shows lower potency across these isoforms (IC50s: 20, 17, 16, 20 nM for PKCα, βI, βII, γ) and lacks the 10-fold PKCα/PKCε selectivity . Bisindolylmaleimide IX is more potent on PKCα (IC50 = 5 nM) but also potently inhibits additional kinases like GSK3β (IC50 = 38 nM) , which may introduce off-target effects not observed with Bisindolylmaleimide XI. This differential isoform targeting translates to distinct biological outcomes, as evidenced by the specific inhibition of T-cell activation and proliferation by Bisindolylmaleimide XI [1].

PKC Isoform Selectivity Signal Transduction Kinase Profiling

GRK-5 Inhibition: An Additional Target Not Shared by Bisindolylmaleimide IX

Bisindolylmaleimide XI Hydrochloride is characterized as a G protein-coupled receptor kinase 5 (GRK-5) inhibitor, with reportedly lower potency against GRK-2 or GRK-3 . This property is not documented for Bisindolylmaleimide IX (Ro 31-8220), which instead potently inhibits MAPKAP-K1b, MSK1, S6K1, and GSK3β . The differential off-target profile is critical for experimental design: studies focused on GPCR desensitization or GRK-5-mediated signaling should employ Bisindolylmaleimide XI, whereas studies requiring GSK3β inhibition might preferentially select BIM IX. Quantitative data directly comparing GRK isoform IC50s for these compounds are not available in the current literature; the GRK-5 inhibition claim for Bisindolylmaleimide XI is based on vendor-supplied characterization .

GRK Inhibition GPCR Signaling Kinase Profiling

Oral Bioactivity with In Vivo Efficacy in T-Cell Driven Inflammation Models

Bisindolylmaleimide XI Hydrochloride is orally active, a property not uniformly reported across all bisindolylmaleimide analogs. In vivo, oral administration of the parent compound (dose not specified in abstract) inhibited phorbol ester-induced edema in rats and prevented T-cell driven chronic inflammatory responses . In contrast, Bisindolylmaleimide I (GF109203X) is primarily used as a cell-permeable tool compound for in vitro studies and lacks documented oral efficacy . Bisindolylmaleimide IX (Ro 31-8220) has been used in vivo but is noted for potential instability of the free base form, prompting recommendation of its mesylate salt . The documented oral activity of Bisindolylmaleimide XI makes it a preferred candidate for in vivo studies requiring systemic PKC inhibition without parenteral administration.

Oral Bioavailability In Vivo Pharmacology Immunology

Enhanced Metabolic Stability Potential via Deuterium Isotope Effect

Deuteration of drug molecules can alter their pharmacokinetic and metabolic profiles by exploiting the kinetic isotope effect, potentially leading to improved metabolic stability and reduced clearance [1]. While direct comparative metabolic stability data for Bisindolylmaleimide XI Hydrochloride-d6 versus its non-deuterated counterpart are not available in the public domain, the principle is well-established. Deuteration has been shown to affect the pharmacokinetics of various pharmaceuticals, sometimes resulting in enhanced half-life and reduced dosing frequency [1]. For researchers using the deuterated compound as an internal standard, this property is not directly relevant; however, for those exploring deuterated analogs as potential therapeutics, this represents a theoretical advantage over the non-deuterated parent.

Deuterium Isotope Effect Metabolic Stability ADME

Differential T-Cell Functional Inhibition Compared to Bisindolylmaleimide X

Bisindolylmaleimide XI Hydrochloride inhibits IL-2 secretion, IL-2 receptor expression, and proliferation in human T-cells stimulated with phorbol ester/phytohemagglutinin or anti-CD3, but does not affect IL-2-induced proliferation in cells already expressing IL-2 receptors . This indicates a specific blockade of T-cell activation rather than general cytotoxicity. In contrast, Bisindolylmaleimide X (Ro 31-8425) blocks antigen-driven T-cell proliferation but similarly spares IL-2-induced proliferation . While both compounds exhibit a similar functional profile in T-cell assays, Bisindolylmaleimide XI has been more extensively characterized in vivo for preventing T-cell driven chronic inflammatory responses . Direct quantitative comparison of potency in these functional assays is not available; however, the in vivo efficacy data for Bisindolylmaleimide XI provides stronger support for its use in T-cell immunology studies.

T-Cell Immunology Immunosuppression In Vitro Pharmacology

Optimal Application Scenarios for Bisindolylmaleimide XI Hydrochloride-d6 Based on Differentiated Evidence


Quantitative Bioanalysis of Bisindolylmaleimide XI in Pharmacokinetic Studies

Use Bisindolylmaleimide XI Hydrochloride-d6 as an internal standard in LC-MS/MS assays to achieve precise and accurate quantitation of the parent compound in plasma, tissue, or other biological matrices [1]. The +6 Da mass shift ensures chromatographic co-elution while enabling distinct mass detection, a requirement not met by non-deuterated analogs [2]. This scenario is essential for ADME studies, bioequivalence testing, and therapeutic drug monitoring of the parent compound [1].

In Vivo Studies of T-Cell Mediated Inflammation Requiring Oral PKC Inhibition

Employ the parent compound, Bisindolylmaleimide XI Hydrochloride, for oral administration in rodent models of T-cell driven chronic inflammation, such as host-versus-graft responses or adjuvant-induced arthritis . Its documented oral activity and specific inhibition of T-cell activation pathways make it suitable for investigating the role of PKC in autoimmune or inflammatory diseases, a scenario where other bisindolylmaleimides like BIM I lack demonstrated in vivo oral efficacy .

Studies Requiring PKCα/β Inhibition with Minimal PKCε Off-Target Effects

Select Bisindolylmaleimide XI Hydrochloride for cellular or in vivo experiments where selective inhibition of classical PKC isoforms (α, βI, βII, γ) is desired, but concomitant inhibition of the novel isoform PKCε must be minimized. With an IC50 of 108 nM for PKCε—10-fold higher than for PKCα —this compound offers a cleaner pharmacological window compared to Bisindolylmaleimide IX, which inhibits PKCε with an IC50 of 24 nM (only ~5-fold less potent than its PKCα IC50 of 5 nM) .

Investigating GRK-5 Dependent Signaling Pathways

Utilize Bisindolylmaleimide XI Hydrochloride as a pharmacological tool to probe the role of G protein-coupled receptor kinase 5 (GRK-5) in GPCR desensitization and trafficking. Given its reported activity as a GRK-5 inhibitor , this compound enables researchers to dissect the contribution of this specific kinase, a capability not offered by Bisindolylmaleimide IX, which primarily targets other kinases like GSK3β and MSK1 . Combining this with its defined PKC inhibition profile allows for multifactorial pathway analysis in a single compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bisindolylmaleimide XI Hydrochloride-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.